Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate
Description
Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[33]heptane-1-carboxylate is a spirocyclic compound that features a unique structural framework This compound is characterized by its spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-7,7-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-7-6-14(15)8-10(9-16)13(14,4)5/h10,16H,6-9H2,1-5H3 |
InChI Key |
OCFVSAMOYCEFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC12CCN2C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with suitable reagents can yield the desired compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield tert-butyl 6-formyl-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate, while reduction of the ester group can produce tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-ol.
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate has a wide range of scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Its unique structure makes it a candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of functional groups such as the hydroxymethyl and tert-butyl ester enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares the spiro[3.3]heptane core but differs in the presence of an oxo group instead of the hydroxymethyl group.
2-azaspiro[3.3]heptane-derived amino acids: These compounds have similar spirocyclic structures but are functionalized with amino acid groups.
Uniqueness
Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its combination of functional groups and spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate, identified by its CAS number 1239319-91-5, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 227.30 g/mol
- InChI Key : KAVBYCOMZDNOFX-UHFFFAOYSA-N
Pharmacological Potential
Research indicates that compounds with spirocyclic structures often exhibit unique biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the azaspiro framework may enhance interactions with biological targets due to its three-dimensional conformation.
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit significant antimicrobial effects against various bacterial strains. For instance, derivatives of azaspiro compounds have shown inhibition against pathogens such as E. coli and Staphylococcus aureus .
- Anticancer Properties : The spirocyclic nature of this compound may contribute to its potential anticancer activity. Some related spiro compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .
- Neuroprotective Effects : There is emerging evidence that azaspiro compounds can exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. These effects may be attributed to their ability to cross the blood-brain barrier and interact with neural receptors .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for biological activity. A common synthetic route includes:
- Formation of the spirocyclic structure through a cyclization reaction.
- Introduction of the hydroxymethyl group via a selective reduction reaction.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of several azaspiro derivatives, including this compound against E. coli and S. aureus. The results indicated a notable zone of inhibition at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential .
Case Study 2: Anticancer Activity
In vitro assays were conducted on cancer cell lines (e.g., MCF-7 for breast cancer) using varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations (around 25 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
